molecular formula C21H19BrN4O2S B11227636 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide

Cat. No.: B11227636
M. Wt: 471.4 g/mol
InChI Key: SPSFQJBLTCPKJN-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl-acetamide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine with an appropriate nitrile, followed by cyclization.

    Coupling of Benzofuran and Triazole Rings: The benzofuran and triazole rings are coupled using a sulfanyl linkage, typically involving thiolation reactions.

    Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted benzofuran and triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for further research in drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and triazole rings can interact with biological macromolecules, leading to inhibition or modulation of their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. The presence of the benzofuran ring, in particular, is associated with a wide range of biological activities, making this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C21H19BrN4O2S

Molecular Weight

471.4 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C21H19BrN4O2S/c1-12-8-15(22)9-13(2)19(12)23-18(27)11-29-21-25-24-20(26(21)3)17-10-14-6-4-5-7-16(14)28-17/h4-10H,11H2,1-3H3,(H,23,27)

InChI Key

SPSFQJBLTCPKJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3)C)Br

Origin of Product

United States

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